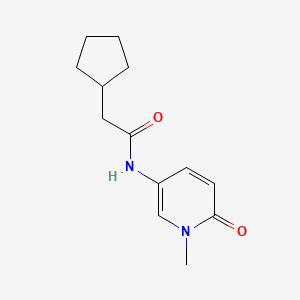
2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive-enhancing effects. CX717 is a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is important for synaptic plasticity and learning and memory processes.
作用機序
2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide acts as a positive allosteric modulator of the AMPA receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in learning and memory processes. By increasing the activity of the AMPA receptor, 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide enhances synaptic plasticity and improves cognitive performance.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide has been shown to have other biochemical and physiological effects. 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide has been shown to increase the release of dopamine and acetylcholine in the brain, two neurotransmitters that are important for cognitive function. 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress, both of which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide is that it has been extensively studied in preclinical and clinical trials, and its safety profile and pharmacokinetics are well understood. However, one limitation of 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide is that its effects on cognitive function may be influenced by individual differences in genetic and environmental factors, which may make it difficult to generalize its effects across different populations.
将来の方向性
There are several future directions for research on 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide. One area of interest is the development of more potent and selective AMPA receptor modulators that may have even greater cognitive-enhancing effects. Another area of interest is the investigation of 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide as a potential treatment for other neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide on cognitive function and brain health.
合成法
The synthesis of 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate, and the final conversion of the intermediate to 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide. The synthesis has been described in detail in several research papers, and the yield and purity of the final product have been optimized through various modifications of the reaction conditions.
科学的研究の応用
2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide has been studied extensively for its potential cognitive-enhancing effects. In preclinical studies, 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide has been shown to improve cognitive performance in animal models of learning and memory, as well as in healthy human volunteers. 2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide has also been investigated as a potential treatment for cognitive impairment associated with aging, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
2-cyclopentyl-N-(1-methyl-6-oxopyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15-9-11(6-7-13(15)17)14-12(16)8-10-4-2-3-5-10/h6-7,9-10H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSMKPPJLXAYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

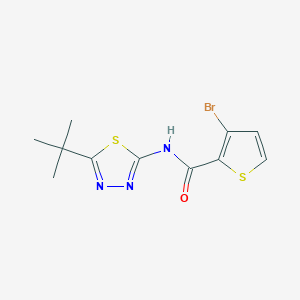
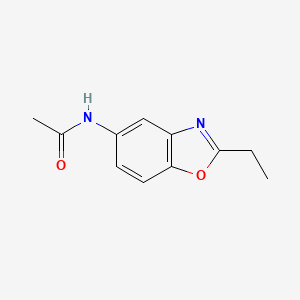
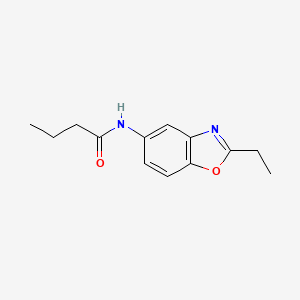
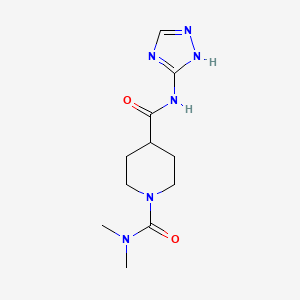
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]propanamide](/img/structure/B7530393.png)
![1-[2-(4-Hydroxyphenyl)sulfanylacetyl]pyrrolidin-2-one](/img/structure/B7530395.png)
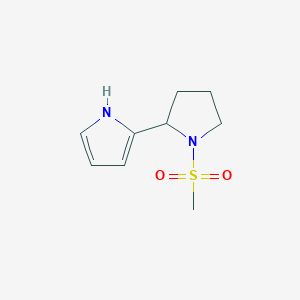

![2-Azabicyclo[2.2.1]heptan-2-yl-[6-(dimethylamino)pyridin-3-yl]methanone](/img/structure/B7530415.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)
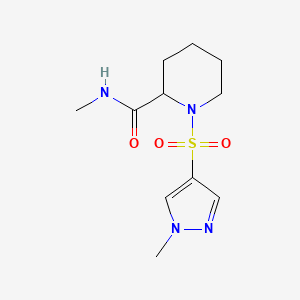
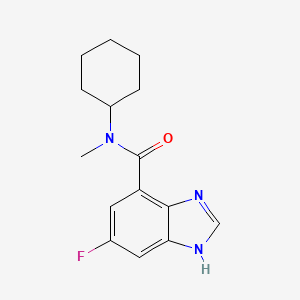

![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)